1-(tert-Butoxy)-4-ethylbenzene
Overview
Description
1-(tert-Butoxy)-4-ethylbenzene is an organic compound with the molecular formula C₁₂H₁₈O. It is a derivative of benzene, where the benzene ring is substituted with a tert-butoxy group and an ethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds as follows: [ \text{C₆H₆ + (CH₃)₃CCl → C₆H₅C(CH₃)₃ + HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylic alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the tert-butoxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products:
Oxidation: Benzylic alcohols, aldehydes, and carboxylic acids.
Reduction: Hydroxyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(tert-Butoxy)-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-4-ethylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that interact with other molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
tert-Butylbenzene: Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the tert-butoxy group.
tert-Butylphenol: Contains a hydroxyl group instead of an ethyl group.
Uniqueness: 1-(tert-Butoxy)-4-ethylbenzene is unique due to the presence of both tert-butoxy and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHXKGCLAHIIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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